2-{3-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile
Description
This compound is a heterocyclic organic molecule featuring a pyridazinone core (6-oxo-1,6-dihydropyridazine) substituted with a cyclopropyl group at position 2. The pyridazinone moiety is linked via a methylene bridge to an azetidine ring, which is further connected to a pyridine-3-carbonitrile group. The cyclopropyl substituent may enhance metabolic stability compared to bulkier alkyl groups, as seen in related compounds .
Properties
IUPAC Name |
2-[3-[(3-cyclopropyl-6-oxopyridazin-1-yl)methyl]azetidin-1-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c18-8-14-2-1-7-19-17(14)21-9-12(10-21)11-22-16(23)6-5-15(20-22)13-3-4-13/h1-2,5-7,12-13H,3-4,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BACWTQAYWVKTBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC3CN(C3)C4=C(C=CC=N4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{3-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse sources.
Molecular Formula: C18H22N4O3
Molecular Weight: 342.3923 g/mol
CAS Number: 2034388-32-2
SMILES: O=C(Cn1nc(ccc1=O)C1CC1)NCc1cccnc1OC(C)C
Synthesis
The synthesis of this compound typically involves multiple steps including the formation of the cyclopropyl and pyridine moieties. Various synthetic routes have been explored to optimize yield and purity, often employing advanced techniques such as continuous flow reactors and chromatography .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to pyridine derivatives. For instance, a series of pyridine-based compounds demonstrated significant antibacterial activity against Gram-positive bacteria, with some exhibiting effects comparable to established antibiotics like linezolid . The introduction of specific substituents, such as fluorine, has been shown to enhance bioactivity by improving binding affinity to bacterial targets .
The mechanism by which these compounds exert their biological effects often involves:
- Inhibition of bacterial cell wall synthesis
- Disruption of biofilm formation , which is critical for bacterial virulence .
Molecular docking studies suggest that these compounds can form hydrogen bonds with target proteins, enhancing their efficacy .
Case Studies
A notable case study involved the evaluation of a derivative similar to our compound against Streptococcus pneumoniae. The compound exhibited concentration-dependent inhibition of biofilm formation, significantly reducing biofilm mass in a dose-dependent manner. This suggests that modifications in the chemical structure can lead to enhanced antimicrobial properties .
| Compound | Activity | Target Bacteria | Reference |
|---|---|---|---|
| Compound A | Strong | S. pneumoniae | |
| Compound B | Moderate | E. faecalis | |
| Compound C | Weak | E. coli |
Pharmacokinetics
Pharmacokinetic studies are essential to evaluate the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds. Early findings indicate favorable pharmacokinetic properties, suggesting potential for therapeutic application .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. A study demonstrated that similar structures showed low micromolar IC50 values, indicating strong potential for development in oncology. The mechanism of action may involve:
- Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells leading to apoptosis.
- Enzyme Inhibition : Targeting specific enzymes involved in tumor growth.
Antimicrobial Properties
The compound has been evaluated for its antibacterial and antifungal activities. Preliminary results suggest that certain derivatives can effectively inhibit the growth of resistant bacterial strains. The mechanisms include:
- Bacterial Growth Inhibition : Assessed through minimum inhibitory concentration (MIC) tests against Gram-positive and Gram-negative bacteria.
Neuroprotective Effects
Emerging studies indicate that compounds containing the pyridine and dihydropyridazine frameworks may offer neuroprotective benefits. The proposed mechanisms include:
- Monoamine Oxidase Inhibition : Potentially protecting against neurodegenerative diseases by inhibiting enzymes linked to oxidative stress.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against cancer cells | |
| Antimicrobial | Inhibition of bacterial growth | |
| Neuroprotective | MAO inhibition |
Anticancer Studies
A recent study synthesized several derivatives of the compound and tested their effects on human cancer cell lines. Results indicated significant potency, with IC50 values suggesting effective inhibition of tumor growth.
Antimicrobial Evaluation
Another research effort evaluated the antimicrobial activity of related compounds. Findings revealed effective inhibition of bacterial growth, with MIC values comparable to standard antibiotics.
Neuroprotective Mechanism
In vitro assays demonstrated that the compound could reduce oxidative stress markers in neuronal cells, indicating its potential as a neuroprotective agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridazinone Derivatives
Key comparisons include:
a) 4-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile (Compound 3 from )
- Structure: Features a pyridinecarbonitrile group and a chloro substituent on the pyridazinone ring.
- Synthesis : Prepared via chlorination of 1,2-dihydro-4-hydroxy-6-methyl-2-oxo-3-pyridinecarbonitrile using POCl₃/PCl₅ .
b) EP 4 139 296 B1 Compound ()
- Structure: Contains a pyridazinone core linked to a pyrrolidine ring and a bicyclo[1.1.1]pentane-carbonitrile group.
- Key Difference : The pyrrolidine linker (five-membered ring) versus azetidine (four-membered ring) may influence conformational flexibility and binding affinity. Pyrrolidine’s larger ring size allows for greater pseudorotation, whereas azetidine imposes rigidity .
Azetidine-Containing Analogues
Azetidine rings are valued for their constrained geometry and metabolic stability.
a) 1-Butyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile ()
- Structure : Substituted with a butyl group and hydroxy moiety on the pyridinecarbonitrile ring.
- Key Difference: The absence of a pyridazinone core and azetidine linker limits its structural overlap but highlights the role of substituents (e.g., butyl vs. cyclopropyl) in modulating lipophilicity .
Structural and Functional Analysis
Table 1: Comparative Data for Key Compounds
Electronic and Steric Effects
- Cyclopropyl vs.
- Azetidine vs. Pyrrolidine : Azetidine’s smaller ring size reduces conformational freedom, which may enhance target selectivity but limit adaptability in binding pockets .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-{3-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via multi-step reactions involving cyclopropane ring formation, azetidine coupling, and pyridazine oxidation. A typical approach involves:
Cyclopropane introduction : Using cyclopropylboronic acid in Suzuki-Miyaura coupling .
Azetidine functionalization : Nucleophilic substitution with a pyridazine precursor under basic conditions (e.g., K₂CO₃ in DMF) .
Oxidation and nitrile installation : Controlled oxidation of dihydropyridazine to pyridazinone using MnO₂, followed by cyanation with CuCN .
- Optimization : Adjust reaction temperatures (e.g., 60–80°C for azetidine coupling) and solvent polarity (DMF vs. THF) to improve yields. Monitor intermediates via LC-MS .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Key Methods :
- NMR : ¹H/¹³C NMR to confirm azetidine ring geometry and pyridazine oxidation state. Look for cyclopropyl protons at δ 0.8–1.2 ppm and nitrile signals at ~110–120 ppm in ¹³C .
- HRMS : High-resolution mass spectrometry to verify molecular formula (e.g., [M+H]⁺ expected for C₂₀H₂₀N₆O₂).
- HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water gradients .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
- Approach :
- Enzyme inhibition : Test against kinases (e.g., MAPK) or phosphatases due to the pyridazinone core’s affinity for ATP-binding pockets .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Solubility : Measure logP via shake-flask method to guide formulation studies .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the azetidine-pyridazine linkage conformation?
- Strategy :
Crystallization : Use slow vapor diffusion with dichloromethane/hexane to grow single crystals.
Data collection : Collect high-resolution (<1.0 Å) data using synchrotron radiation.
Refinement : Employ SHELXL for anisotropic displacement parameter refinement, focusing on azetidine ring puckering (C3–N1 bond torsion angles) .
- Contradiction Handling : If bond lengths deviate from expected values (e.g., C-N > 1.5 Å), validate via DFT calculations (B3LYP/6-31G*) .
Q. What computational methods are recommended for structure-activity relationship (SAR) studies of analogs?
- Workflow :
Docking : Use AutoDock Vina to model interactions with cyclin-dependent kinases (CDK2), prioritizing pyridazinone and nitrile groups as key pharmacophores .
MD Simulations : Run 100 ns simulations in GROMACS to assess azetidine ring flexibility and solvent accessibility .
QSAR : Develop regression models using descriptors like polar surface area and H-bond acceptors .
Q. How can contradictory bioactivity data between similar dihydropyridazine derivatives be resolved?
- Case Example : If one study reports IC₅₀ = 50 nM (kinase X) and another shows no activity:
Assay Validation : Confirm enzyme source purity (e.g., recombinant vs. native kinase).
Probe Solubility : Use dynamic light scattering (DLS) to rule out aggregation artifacts.
Orthogonal Assays : Repeat with TR-FRET or SPR to measure direct binding .
Q. What strategies mitigate low yields in the final cyanation step?
- Troubleshooting :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
